molecular formula C19H17N5O2 B3269840 3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide CAS No. 518018-85-4

3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide

Katalognummer: B3269840
CAS-Nummer: 518018-85-4
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: AIDZLCBHRVCLGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide (CAS: 518018-85-4) is a hydrazide derivative featuring a benzimidazole core linked to an indole-3-ylidene moiety via a methyl-substituted propanehydrazide bridge. Its molecular formula is C₁₉H₁₇N₅O₂, with a molar mass of 347.37 g/mol . This compound belongs to a class of molecules designed for applications in medicinal chemistry, particularly targeting receptors or enzymes associated with inflammation, pain, or cancer .

Eigenschaften

IUPAC Name

3-(benzimidazol-1-yl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-12(10-24-11-20-15-8-4-5-9-16(15)24)18(25)23-22-17-13-6-2-3-7-14(13)21-19(17)26/h2-9,11-12,21,26H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDZLCBHRVCLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=CC=CC=C21)C(=O)N=NC3=C(NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide is a benzimidazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H14N4O2\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_2

This structure features a benzimidazole moiety linked to an indole derivative, which is thought to contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antimicrobial properties. For instance, synthesized indolylbenzoimidazoles have shown activity against various pathogens, including:

  • Staphylococcus aureus (including MRSA)
  • Mycobacterium smegmatis
  • Candida albicans

In particular, compounds with low minimum inhibitory concentrations (MIC) were identified, indicating strong antimicrobial potential. For example, certain derivatives exhibited MIC values less than 1 µg/mL against Staphylococcus aureus .

Table 1: Antimicrobial Activity of Selected Derivatives

Compound IDTarget PathogenMIC (µg/mL)
3aoStaphylococcus aureus< 1
3adStaphylococcus aureus3.9 - 7.8
3aqCandida albicans3.9
3agMycobacterium smegmatis3.9

Anticancer Activity

Beyond antimicrobial properties, benzimidazole derivatives have also been evaluated for their anticancer effects. Research indicates that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

In vitro studies have shown that specific derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

Molecular docking studies suggest potential interactions between the compound and key bacterial proteins involved in cell wall synthesis and metabolism. These interactions may disrupt essential cellular processes, leading to bacterial death. For instance, the binding affinity to FtsZ proteins and pyruvate kinases has been highlighted as a critical factor in the antibacterial mechanism .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity Reference
Target Compound C₁₉H₁₇N₅O₂ 347.37 Benzimidazole, indole-3-ylidene Not explicitly reported
MDA-19 (N'-[(3Z)-1-(1-hexyl)-2-oxoindolin-3-ylidene]benzohydrazide) C₂₃H₂₄N₄O₂ 396.47 Benzohydrazide, hexyl group CB2 agonist; neuropathic pain relief
N'-(2,4-Dihydroxybenzylidene)-3-(1H-indol-3-yl)propanehydrazide (3c) C₁₉H₁₈N₄O₃ 350.38 Dihydroxybenzylidene Antifungal, antibacterial (implied)
3-(1H-Benzo[d]imidazol-1-yl)-N′-(3,5-dibromo-2-hydroxybenzylidene)-2-methylpropanohydrazide C₁₈H₁₅Br₂N₅O₂ 493.16 Dibromo, hydroxybenzylidene Potential halogen-enhanced bioactivity
3-(1H-Benzimidazol-1-yl)-N′-{(E)-[4-(diethylamino)phenyl]methylidene}-2-methylpropanohydrazide C₂₃H₂₈N₆O 420.51 Diethylaminophenyl Enhanced solubility, receptor targeting
3-[5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-N'-[2-oxoindolin-3-ylidene]propanehydrazide C₂₀H₁₆N₆O₃ 388.38 Oxadiazole, 4-hydroxyphenyl Analgesic (severity index: 0.35)
2-(1-Naphthyl)-N'-[(3E)-2-oxoindolin-3-ylidene]acetohydrazide C₂₁H₁₆N₄O₂ 356.38 Naphthyl, acetohydrazide Anticancer (implied by structural analogy)

Key Findings from Comparative Analysis

Impact of Substituents on Bioactivity: Halogenation (e.g., bromine in ) increases molar mass and may enhance binding affinity to hydrophobic targets. Oxadiazole derivatives (e.g., ) exhibit strong analgesic properties due to electron-deficient heterocyclic cores, which improve interaction with pain-associated receptors. Diethylamino groups () improve solubility and enable interactions with charged residues in enzymes or receptors.

Structural Configuration :

  • The (E)-configuration of the indole-3-ylidene group (common to all analogs) is essential for maintaining planar geometry, facilitating π-π stacking with biological targets .
  • Substitution at the benzylidene or hydrazide moiety (e.g., hydroxyl, methoxy, or naphthyl groups) modulates melting points and stability. For instance, compound 3c () has a high melting point (239–240°C), indicating strong intermolecular interactions.

Biological Performance :

  • MDA-19 () demonstrates CB2 receptor selectivity, avoiding central nervous system side effects.
  • Oxadiazole-containing derivatives () outperform standard analgesics like indomethacin in preclinical models, highlighting the role of heterocyclic appendages in activity enhancement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide
Reactant of Route 2
3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.